molecular formula C14H12N4O3 B11675478 N'-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11675478
M. Wt: 284.27 g/mol
InChI Key: FCUBLRJPNCXNJJ-OVCLIPMQSA-N
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Description

N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-methylfurfural with 5-amino-1H-pyrazole-4-carboxamide. The reaction is carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H12N4O3/c1-9-4-5-13(21-9)11-7-12(17-16-11)14(19)18-15-8-10-3-2-6-20-10/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+

InChI Key

FCUBLRJPNCXNJJ-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=CO3

Origin of Product

United States

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